molecular formula C25H30N2O4 B2968518 2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1060184-39-5

2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B2968518
CAS RN: 1060184-39-5
M. Wt: 422.525
InChI Key: DHVQJSZNBHMCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective acetylation of amino groups in compounds like 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, demonstrates the utility of specific acetamide derivatives in pharmaceutical synthesis. The process involves immobilized lipase as a catalyst, highlighting the role of enzyme-mediated reactions in developing therapeutic agents. This method's optimization and kinetic studies provide insights into the efficient production of drug intermediates (Magadum & Yadav, 2018).

Schiff-base Ligands in Rare-Earth Metal Compounds

Schiff-base ligands, derived from compounds similar to 2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, play a crucial role in synthesizing rare-earth metal compounds. These compounds, with their varied metal atom arrangements and nuclearities, are significant in studying magnetic properties and potential applications in materials science. The synthesis and magnetism of such complexes contribute to the understanding of molecular magnet behavior in coordination chemistry (Yadav et al., 2015).

Spin Interaction Studies in Zinc Complexes

The study of spin interactions in zinc complexes involving Schiff and Mannich bases related to the structure of interest reveals the significance of such compounds in understanding magnetic coupling and zero-field splitting (ZFS) in molecular systems. These insights are critical for developing materials with specific magnetic properties, useful in various technological applications (Orio et al., 2010).

Nonlinear Optical Behaviors in Functionalized Acene Derivatives

Research into the nonlinear optical behaviors of functionalized acene derivatives, which share structural motifs with the compound , underscores the importance of such molecules in developing advanced photonic and optoelectronic materials. These studies not only expand the understanding of light-matter interactions but also pave the way for novel applications in optical communications and computing (Zhai et al., 2018).

Design and Synthesis for Anti-Inflammatory Applications

The design and synthesis of indole acetamide derivatives, including those structurally similar to this compound, highlight the compound's potential in developing new anti-inflammatory drugs. Molecular docking analyses, along with geometrical optimization and interaction energy studies, provide a framework for understanding how such compounds can be tailored for specific biological targets, offering new avenues in drug design and development (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-25(2,3)18-7-10-20(11-8-18)31-16-23(28)26-19-9-6-17-12-13-27(21(17)15-19)24(29)22-5-4-14-30-22/h6-11,15,22H,4-5,12-14,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVQJSZNBHMCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.